Product packaging for Dimethyl 2-hydroxy-2-(isopropyl)succinate(Cat. No.:CAS No. 43064-52-4)

Dimethyl 2-hydroxy-2-(isopropyl)succinate

Cat. No.: B12646128
CAS No.: 43064-52-4
M. Wt: 204.22 g/mol
InChI Key: OQIDMHZJNDYZLB-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-2-(isopropyl)succinate (CAS 43064-52-4) is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . This compound serves as a significant intermediate in the commercial production of 2,3-diisopropyl succinate, a highly effective internal electron donor compound used in the preparation of Ziegler-Natta catalysts for polypropylene polymerization . Catalysts utilizing this succinate series improve the controllability over the polymer's molecular mass distribution and isotacticity, leading to enhanced impact resistance and flexural modulus in the final polypropylene product . The compound is characterized by specific physical properties, including a predicted density of 1.122 g/cm³ and a boiling point of approximately 284.6 °C at 760 mmHg . Its structure is identified by the InChIKey OQIDMHZJNDYZLB-UHFFFAOYSA-N . This product is intended for research applications and is For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O5 B12646128 Dimethyl 2-hydroxy-2-(isopropyl)succinate CAS No. 43064-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-hydroxy-2-propan-2-ylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-6(2)9(12,8(11)14-4)5-7(10)13-3/h6,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIDMHZJNDYZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962877
Record name Dimethyl 2-hydroxy-2-(propan-2-yl)butanedioate
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Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43064-52-4
Record name 1,4-Dimethyl 2-hydroxy-2-(1-methylethyl)butanedioate
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Record name Dimethyl 2-hydroxy-2-(isopropyl)succinate
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Record name Dimethyl 2-hydroxy-2-(propan-2-yl)butanedioate
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Record name Dimethyl 2-hydroxy-2-(isopropyl)succinate
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Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Hydroxy 2 Isopropyl Succinate and Its Analogues

Hydrolytic Transformations and Ester Cleavage Mechanisms

The hydrolysis of Dimethyl 2-hydroxy-2-(isopropyl)succinate involves the cleavage of its two methyl ester linkages to yield the corresponding dicarboxylic acid, 2-hydroxy-2-(isopropyl)succinic acid, and methanol (B129727). This transformation can be catalyzed by either acid or base, with each proceeding through distinct mechanistic pathways.

Under acidic conditions, the hydrolysis of succinate (B1194679) esters like this compound typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen of one of the ester groups, which enhances the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers, culminating in the elimination of a methanol molecule and the formation of a carboxylic acid group. The same process can then occur at the second ester group to yield the final dicarboxylic acid. The reaction is reversible, and to drive it towards the hydrolysis products, a large excess of water is typically employed.

It is important to note that for esters with bulky alkyl groups, an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur, especially under strongly acidic conditions. This pathway involves the formation of a stable carbocation from the alkyl portion of the ester. However, given that the ester groups in this compound are methyl esters, the AAC2 and BAC2 mechanisms are the most probable pathways for hydrolysis.

The relative rates of hydrolysis of the two ester groups can be influenced by steric hindrance and electronic effects imparted by the neighboring hydroxyl and isopropyl groups.

Oxidation-Reduction Chemistry

The presence of a tertiary hydroxyl group and ester functionalities in this compound allows for a range of oxidation and reduction reactions, targeting specific parts of the molecule.

Reductive Transformations of Ester and Carbonyl Moieties

The ester groups of this compound can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ester groups to the corresponding primary alcohols, which would result in the formation of a triol. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters. libretexts.org

The reduction of esters to aldehydes is also a possible transformation, typically achieved using sterically hindered reducing agents like diisobutylaluminum hydride (DIBALH) at low temperatures. libretexts.org This allows for the selective reduction of the ester to the aldehyde oxidation state without further reduction to the alcohol.

Reductive cleavage of the carbon-carbon bond of the succinate backbone has also been reported for certain succinic ester derivatives. rsc.org This process, often employing dissolving metal reductions (e.g., sodium in liquid ammonia), can lead to the opening of the succinate unit. rsc.org

Reducing AgentTarget Functional GroupProduct(s)
Lithium Aluminum Hydride (LiAlH₄)Ester Groups2-(Isopropyl)butane-1,2,4-triol
Diisobutylaluminum Hydride (DIBALH)Ester GroupsAldehyde-containing intermediates
Sodium in Liquid AmmoniaSuccinate C-C bondCleavage products

Carbon-Carbon Bond Formation and Cleavage Reactions

The carbon skeleton of this compound can undergo reactions that either break or form new carbon-carbon bonds, leading to significant structural modifications.

Decarboxylative Processes

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key reaction for carboxylic acids and their derivatives. While this compound itself does not readily undergo decarboxylation, its hydrolyzed form, 2-hydroxy-2-(isopropyl)succinic acid, is a β-hydroxy acid derivative. β-Hydroxy acids can undergo decarboxylation, although typically not as readily as β-keto acids. acs.orgmasterorganicchemistry.com The decarboxylation of β-hydroxy acids can sometimes be facilitated by specific reagents or under certain reaction conditions, potentially leading to the formation of an epoxide or other rearranged products. acs.org

Furthermore, studies on the decarboxylation of succinic acid derivatives have shown that this process can be achieved under various conditions, sometimes leading to acylation products. rsc.orgrsc.org The specific outcome would depend on the reaction conditions and the other functional groups present in the molecule. Enzymatic decarboxylation of succinic acid is also a known biochemical process. nih.gov

Addition Reactions to Unsaturated Systems

The enolate of a succinate ester can act as a nucleophile in Michael addition reactions. wikipedia.orgchemistrysteps.commasterorganicchemistry.com By treating this compound with a suitable base, an enolate can be generated at the carbon alpha to one of the ester carbonyls. This enolate can then add to an α,β-unsaturated carbonyl compound (a Michael acceptor) in a conjugate fashion, forming a new carbon-carbon bond. This type of reaction is a powerful tool for constructing more complex carbon skeletons. The presence of the hydroxyl and isopropyl groups could influence the stereochemical outcome of such an addition.

The general scheme for a Michael addition involving a succinate derivative is as follows:

Enolate Formation: A base removes a proton from the α-carbon of the succinate ester.

Conjugate Addition: The resulting enolate attacks the β-carbon of an α,β-unsaturated compound.

Protonation: The intermediate enolate is protonated to give the final adduct.

This reaction allows for the extension of the carbon chain and the introduction of new functional groups.

Free Radical Reactions and Stereoselectivity

The presence of a tertiary carbon atom bonded to a hydroxyl group makes this compound a potential substrate for free radical reactions. Generally, free radical reactions are initiated by the homolytic cleavage of a bond, often facilitated by heat or light, to produce radical intermediates. youtube.com

In the context of this compound, a radical could be generated at the tertiary carbon position. The stability of carbon-centered radicals follows the order: tertiary > secondary > primary. This is due to the stabilizing effect of alkyl groups through hyperconjugation. Consequently, the tertiary radical that would be formed from this compound is relatively stable. youtube.com

While specific studies on the free radical reactions of this compound are not extensively documented, the reactivity can be inferred from general principles of organic chemistry. For instance, radical halogenation with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the substitution of the tertiary hydrogen if the hydroxyl group were not present. However, the hydroxyl group itself can participate in or direct radical reactions.

Another relevant pathway for generating radicals from molecules with carboxylic acid functionalities involves the use of N-hydroxyphthalimide (NHPI) esters. These esters can undergo a reductive decarboxylative fragmentation to create a substrate radical. nih.govnih.gov This method is particularly effective for generating tertiary radicals which can then participate in various transformations, including additions to electron-deficient olefins. nih.gov Although this applies to the parent carboxylic acid, it highlights a potential route for generating a radical at the C2 position of the succinate backbone.

The recombination of peroxy radicals is another area where ester formation can occur through radical mechanisms. copernicus.orgcopernicus.org While this is more relevant to atmospheric chemistry, it underscores the possibility of ester-containing radicals participating in complex reaction pathways. copernicus.orgcopernicus.org

The stereoselectivity of such radical reactions would be a critical aspect to consider. Reactions proceeding through a planar radical intermediate at the chiral center would likely result in a racemic or diastereomeric mixture of products, depending on the nature of the substrate and the reaction conditions.

Nucleophilic and Electrophilic Substitution Patterns

The reactivity of this compound towards substitution reactions is dominated by the chemistry of its tertiary alcohol and two ester functionalities.

Nucleophilic Substitution at the Tertiary Hydroxyl Group:

The hydroxyl group is a poor leaving group. Therefore, for a nucleophilic substitution to occur at the tertiary carbon, the -OH group must first be converted into a better leaving group. researchgate.net This is typically achieved by protonation under strongly acidic conditions, which transforms the leaving group from hydroxide (B78521) (OH⁻) to water (H₂O), a much more stable species.

Once activated, the substitution is expected to proceed via an Sₙ1 mechanism, given the tertiary nature of the carbon center. The reaction would involve the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent isopropyl and ester groups. The planar nature of the carbocation intermediate would lead to a loss of stereochemical information at the reaction center, resulting in a racemic mixture of products if the starting material were enantiomerically pure.

Common nucleophiles for this type of reaction include halides (Cl⁻, Br⁻, I⁻), water, and alcohols. The general scheme for an acid-catalyzed Sₙ1 substitution is as follows:

Protonation of the hydroxyl group.

Loss of water to form a tertiary carbocation.

Nucleophilic attack on the carbocation.

Deprotonation (if necessary) to yield the final product.

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding alkyl chloride or bromide. These reactions also proceed through intermediates where the hydroxyl group has been converted into a better leaving group.

The Mitsunobu reaction provides a milder method for the substitution of alcohols, including secondary and some tertiary alcohols, with a variety of nucleophiles under neutral conditions. researchgate.net This reaction typically proceeds with an inversion of stereochemistry.

Nucleophilic Acyl Substitution at the Ester Groups:

The two methyl ester groups of this compound are susceptible to nucleophilic acyl substitution. Reactions such as hydrolysis (saponification) or transesterification can occur at these positions.

Saponification: Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup, will hydrolyze the methyl esters to the corresponding dicarboxylic acid, 2-hydroxy-2-isopropylsuccinic acid. masterorganicchemistry.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl groups with other alkyl groups.

The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. masterorganicchemistry.com

Electrophilic Substitution:

The molecule does not possess electron-rich aromatic rings, which are the typical substrates for electrophilic substitution reactions. The carbon skeleton is generally electron-poor due to the presence of the electron-withdrawing ester and hydroxyl groups, making it unlikely to react with electrophiles under standard conditions.

Rearrangement Reactions and Their Mechanisms

The structure of this compound, particularly the tertiary alcohol adjacent to a quaternary center, makes it a potential candidate for certain types of molecular rearrangements, especially under acidic conditions that favor carbocation formation.

One of the most relevant potential rearrangements for 1,2-diols is the Pinacol rearrangement . Although the target compound is not a 1,2-diol, the formation of a carbocation at the tertiary carbon bearing the hydroxyl group could potentially trigger a similar 1,2-alkyl or 1,2-hydride shift if a more stable carbocation could be formed. However, in this specific structure, a shift of the adjacent methyl, ethyl, or the carboxymethyl group is unlikely to lead to a significantly more stable carbocation.

A photo-Favorskii-type rearrangement has been observed for 2-hydroxyphenacyl esters, which proceeds through a triplet biradical intermediate. nih.gov While the substrate is different, this suggests that photochemical conditions could potentially induce rearrangements in α-hydroxy esters.

Another possibility involves rearrangement-cyclization reactions . For instance, related dialkyl(4-hydroxybut-2-ynyl)(3-phenylprop-2-enyl)ammonium bromides have been shown to undergo a Stevens rearrangement followed by intramolecular cyclization in the presence of a base. orscience.ru The presence of multiple functional groups in this compound could allow for complex intramolecular reactions under specific conditions, potentially leading to lactone formation or other cyclic products. For example, intramolecular esterification between the hydroxyl group and one of the carboxylic acid groups (if hydrolyzed) could lead to a cyclic lactone.

While no specific studies detailing the rearrangement reactions of this compound have been found, the general principles of carbocation and radical chemistry suggest that such transformations could be possible under appropriate energetic conditions (e.g., strong acid, heat, or light).

Stereochemical Investigations and Chiral Pool Applications

Elucidation of Absolute and Relative Stereochemistry of Dimethyl 2-hydroxy-2-(isopropyl)succinate

The definitive assignment of the absolute and relative stereochemistry of this compound is fundamental to its application in asymmetric synthesis. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl and isopropyl groups. The spatial arrangement of the substituents around this stereocenter dictates the molecule's three-dimensional structure and its interaction with other chiral entities.

While specific crystallographic data for this compound is not widely published in readily accessible literature, the stereochemical elucidation of analogous α-hydroxy esters is a well-established practice. Techniques such as X-ray crystallography provide unambiguous determination of the solid-state conformation and the absolute configuration, often after derivatization with a known chiral auxiliary. Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopic methods, including the use of chiral solvating or derivatizing agents, can be employed to determine enantiomeric purity and infer stereochemical relationships in solution. The chemical formula for this compound is C₉H₁₆O₅. elsevierpure.com

Asymmetric Synthesis Approaches for Chiral Succinate (B1194679) Derivatives

The demand for enantiomerically pure chiral succinate derivatives has driven the development of numerous asymmetric synthetic strategies. These approaches are crucial for accessing specific stereoisomers of compounds like this compound. While direct asymmetric synthesis routes specifically targeting this molecule are not extensively documented in dedicated studies, methodologies applied to similar structures provide a clear blueprint.

One of the prominent strategies involves the asymmetric reduction of a prochiral precursor. For instance, the enzymatic reduction of C=C double bonds in precursors like dimethyl citraconate or dimethyl itaconate has proven effective for producing chiral dimethyl 2-methylsuccinate with high enantioselectivity. This biocatalytic approach, often utilizing ene-reductases, offers a green and efficient alternative to traditional chemical hydrogenation, which may require harsh conditions and expensive chiral ligands.

Another powerful method is the use of chiral auxiliaries. An achiral succinate precursor can be covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

The general synthesis of this compound can be achieved through the reaction of isopropylsuccinic acid derivatives with methanol (B129727) in the presence of an acid catalyst. elsevierpure.com However, to achieve asymmetry, chiral catalysts or reagents would be necessary in such a transformation.

Diastereoselective and Enantioselective Transformations

Once synthesized, the chiral center in this compound can influence the stereochemical outcome of further reactions at other positions in the molecule, a phenomenon known as diastereoselection. For example, the hydroxyl group can direct the approach of a reagent to a nearby prochiral center, leading to the preferential formation of one diastereomer over another.

Enantioselective transformations involving this succinate derivative would typically entail reactions that differentiate between its two enantiomers. This is often accomplished using chiral catalysts or reagents that interact selectively with one enantiomer, leading to its conversion while leaving the other largely unreacted. Such kinetic resolutions are a common strategy for obtaining enantiomerically pure compounds.

While specific documented examples of diastereoselective and enantioselective transformations performed on this compound are limited in the surveyed literature, the principles are well-established within the synthesis of related chiral building blocks.

Role of this compound as a Chiral Building Block in Advanced Organic Synthesis

The structural features of this compound, namely its stereocenter and multiple functional groups (two esters and a hydroxyl group), make it a valuable chiral building block, or "synthon," for the synthesis of more complex, biologically active molecules. elsevierpure.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemical information to the final product.

The ester functionalities can be selectively hydrolyzed or converted to other functional groups, such as amides or alcohols, providing handles for further synthetic manipulations. The hydroxyl group can be used to form ethers or esters, or it can be oxidized or replaced to introduce new functionalities. The isopropyl group provides steric bulk that can influence the conformation and reactivity of the molecule.

The application of such chiral succinate derivatives is evident in the synthesis of natural products and pharmaceuticals. By providing a pre-defined stereocenter, these building blocks significantly simplify the synthetic route to a target molecule, avoiding the need for challenging and often low-yielding stereoselective steps later in the synthesis.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for determining the molecular structure of Dimethyl 2-hydroxy-2-(isopropyl)succinate. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, mass spectrometry, and infrared spectroscopy reveal a detailed atomic and functional group map.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical analysis using a solvent like Chloroform-d (CDCl₃), the spectrum shows distinct signals corresponding to each unique proton in the molecule. The isopropyl group gives rise to a doublet for the two methyl groups and a septet for the single methine proton due to coupling. The two protons on the succinate (B1194679) backbone adjacent to the chiral center are diastereotopic and thus appear as distinct signals, often as a pair of doublets (an AB quartet). The two methoxy (B1213986) groups of the esters and the single hydroxyl proton also produce characteristic singlets.

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This technique confirms the total number of carbon atoms and indicates their functional group type (e.g., C=O, C-O, alkyl). The spectrum for this compound shows distinct resonances for the two carbonyl carbons of the ester groups, the quaternary carbon bearing the hydroxyl and isopropyl groups, the carbons of the isopropyl group, the methylene (B1212753) carbon of the succinate backbone, and the two methoxy carbons.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY spectra establish proton-proton coupling correlations, confirming, for instance, the relationship between the methine and methyl protons of the isopropyl group.

HSQC correlates directly bonded protons to their respective carbon atoms.

HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for confirming the connectivity across quaternary centers and ester groups. For example, HMBC can show correlations from the methoxy protons to their corresponding carbonyl carbon.

¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.75 s 3H OCH₃
~3.70 s 3H OCH₃
~3.50 s 1H OH
~2.90 d (ABq) 1H CH₂
~2.75 d (ABq) 1H CH₂
~2.15 septet 1H CH (isopropyl)
~1.00 d 3H CH₃ (isopropyl)
~0.95 d 3H CH₃ (isopropyl)

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Carbon Type
~175.0 C=O
~172.0 C=O
~78.0 C-OH (quaternary)
~52.5 OCH₃
~52.0 OCH₃
~40.0 CH₂
~35.0 CH (isopropyl)
~17.0 CH₃ (isopropyl)
~16.5 CH₃ (isopropyl)

Note: Assignments are predictive and based on typical chemical shift ranges.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound and can provide structural information through fragmentation analysis.

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique that is well-suited for this molecule. It typically shows the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺. For this compound (C₉H₁₆O₅, Molecular Weight: 204.22 g/mol ), these would appear at m/z 205.10 and 227.08, respectively.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition. An HRMS measurement of the [M+H]⁺ ion would yield a value like 205.1019, which corresponds precisely to the formula C₉H₁₇O₅, distinguishing it from other isobaric compounds.

GC-MS: Gas Chromatography-Mass Spectrometry involves electron impact (EI) ionization, which is a higher-energy technique causing extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that helps confirm the structure. Key fragments for this molecule would include the loss of a methoxy group (-OCH₃, 31 Da), the loss of a methoxycarbonyl group (-COOCH₃, 59 Da), and cleavage of the isopropyl group (-C₃H₇, 43 Da).

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound provides clear evidence for its key functional groups. A strong, broad absorption band is observed in the region of 3500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Strong, sharp absorption bands around 1735-1750 cm⁻¹ are indicative of the C=O stretching vibrations of the two ester groups. The C-O stretching vibrations of the esters and the alcohol appear in the 1300-1100 cm⁻¹ region.

Raman Spectroscopy: While less commonly reported for this specific compound, Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric vibrations of the C-C backbone and isopropyl group would also be visible.

Key IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Type Functional Group
~3450 (broad) O-H Stretch Alcohol
~2960 C-H Stretch Alkyl (sp³)
~1740 (strong) C=O Stretch Ester
~1200, ~1150 C-O Stretch Ester, Alcohol

Chromatographic Separations and Purity Assessment

HPLC is a primary method for the analysis and purification of moderately polar, non-volatile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode used for this type of molecule. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). The compound's retention time is a characteristic identifier under specific conditions (flow rate, column type, mobile phase composition, and temperature). Purity is assessed by the relative area of the main peak in the chromatogram.

Chiral HPLC: Since the molecule contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), can be employed to separate these enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample.

GC is suitable for analyzing volatile and thermally stable compounds. While the hydroxyl group in this compound can sometimes make it challenging for GC analysis without derivatization, it is still a viable technique.

GC: In GC analysis, the compound is vaporized and travels through a column (typically a capillary column with a nonpolar or mid-polarity stationary phase like DB-5 or DB-17). The retention time is used for identification. Purity is determined from the peak area relative to any impurities detected by a flame ionization detector (FID) or a mass spectrometer (in GC-MS). Derivatization, such as silylation of the hydroxyl group, can improve peak shape and thermal stability.

GC×GC: Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolution than single-column GC. It is particularly useful for analyzing the compound within highly complex matrices, separating it from co-eluting impurities that would not be resolved by conventional GC.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Chloroform-d (CDCl₃)
Acetonitrile

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and the three-dimensional structure of a molecule. For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would first require inducing crystallization, a process that can be challenging.

Should a suitable crystal be obtained, the analysis would yield critical data. For instance, the crystal system, space group, and unit cell dimensions would be determined. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated.

Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC9H16O5
Formula Weight204.22 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Calculated Density (g/cm³)1.254

The resulting structural data would confirm the connectivity of the atoms and provide insight into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would influence the crystal packing.

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, known as a derivative, which has properties that are more suitable for a particular analytical technique, such as gas chromatography (GC). nih.gov For this compound, derivatization would primarily target the polar hydroxyl group to increase the compound's volatility and thermal stability, making it more amenable to GC analysis. researchgate.net

Acetylation involves the introduction of an acetyl group, typically by reacting the compound with acetic anhydride (B1165640) or acetyl chloride. This process converts the hydroxyl group into an ester. Trimethylsilylation is another common technique where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogen of the hydroxyl group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net Both derivatization methods reduce the polarity of the analyte, leading to improved peak shape and reduced tailing in GC analysis. nih.gov

Common Derivatization Reactions for Hydroxyl Groups

Derivatization MethodReagentResulting Functional Group
AcetylationAcetic AnhydrideAcetyl Ester
TrimethylsilylationBSTFATrimethylsilyl Ether

Alkylation is a derivatization technique that introduces an alkyl group. researchgate.net For a hydroxyl group, this would result in the formation of an ether. While less common for simple hydroxyl groups compared to silylation or acylation, it can be an effective strategy. Other functional group derivatizations could also be employed depending on the analytical requirements. For instance, if detection by electron capture detection (ECD) is desired, derivatizing with a reagent containing a halogenated group would be appropriate.

This compound contains a chiral center at the C2 position. To separate and identify the enantiomers (R and S forms) using a non-chiral chromatographic column, a chiral derivatizing agent (CDA) can be used. A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. mdpi.comnih.gov

For the hydroxyl group in this compound, chiral reagents such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other chiral acylating agents could be employed to form diastereomeric esters. The separation of these diastereomers would allow for the quantification of the enantiomeric excess of the original sample.

Examples of Chiral Derivatizing Agents for Alcohols

Chiral Derivatizing AgentAbbreviationForms Diastereomeric...
α-Methoxy-α-trifluoromethylphenylacetyl chlorideMTPA-Cl (Mosher's Acid Chloride)Esters
(R)-(-)-1-(1-Naphthyl)ethyl isocyanateNEICCarbamates

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecule to determine its energy and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is used to determine the optimized geometry and electronic properties of molecules. analytica-world.com Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties are derived. nih.gov A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). alfa-chemistry.com

For Dimethyl 2-hydroxy-2-(isopropyl)succinate, DFT would be applied to find the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the structure and iteratively solving the DFT equations to find the geometry that corresponds to a minimum on the potential energy surface. These calculations would confirm the lengths of key bonds, such as the carbonyl C=O, the C-O and C-C bonds of the succinate (B1194679) backbone, and the bonds within the isopropyl and methyl ester groups.

Illustrative Data Table of Predicted Geometrical Parameters This table represents the type of data obtained from a DFT geometry optimization. The values are illustrative standard bond lengths, which would be refined by a specific calculation.

ParameterBond/Atoms InvolvedIllustrative Bond Length (Å) / Angle (°)
Bond LengthC=O (Ester)~ 1.21
Bond LengthC-O (Ester)~ 1.34
Bond LengthO-CH₃ (Ester)~ 1.43
Bond LengthC-C (Backbone)~ 1.54
Bond LengthC-OH (Alcohol)~ 1.43
Bond LengthO-H (Alcohol)~ 0.96
Bond AngleO=C-O (Ester)~ 123°
Bond AngleC-C-C (Backbone)~ 109.5°
Dihedral AngleH-O-C-CDefines hydroxyl group orientation

Hartree-Fock and Post-Hartree-Fock Methods

Hartree-Fock (HF) theory is another foundational ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more advanced calculations. However, HF systematically neglects electron correlation, which can be crucial for accurate energy and property predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods are more computationally demanding than DFT but often yield higher accuracy, serving as a benchmark for other computational approaches. Applying these methods to this compound would provide a highly accurate reference geometry and energy, which could be used to validate the results from more cost-effective DFT methods.

Electronic Structure and Reactivity Descriptors

Beyond geometry, computational methods are used to explore the electronic landscape of a molecule, which governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. echemi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. echemi.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most capable of accepting electrons (electrophilic). nih.govadlershof.de

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. chemrxiv.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. chemrxiv.org For this compound, a FMO analysis would reveal the spatial distribution of these key orbitals. It is expected that the HOMO would have significant contributions from the lone pair electrons on the hydroxyl and carbonyl oxygen atoms. The LUMO is likely to be localized around the electron-deficient carbonyl carbons of the ester groups. chemrxiv.org

Illustrative Table of FMO Properties This table shows the kind of data generated from an FMO analysis. Energies are typically reported in electron volts (eV).

ParameterDescriptionPredicted Qualitative Finding for this compound
E(HOMO)Energy of the Highest Occupied Molecular OrbitalValue related to the ionization potential; localization expected on oxygen atoms.
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalValue related to the electron affinity; localization expected on carbonyl groups.
Energy Gap (ΔE)ΔE = E(LUMO) - E(HOMO)A larger value indicates higher stability and lower reactivity. alfa-chemistry.comechemi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. parchem.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. echemi.com Typically, red and yellow colors denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would clearly identify the reactive sites. The most negative regions (red) would be concentrated around the electronegative oxygen atoms of the two ester carbonyl groups and the hydroxyl group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive regions (blue) would be located around the hydrogen atom of the hydroxyl group and the hydrogens of the methyl and isopropyl groups, indicating them as potential sites for nucleophilic interaction or hydrogen bond donation.

Chemical Hardness and Electrophilicity Index Determination

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = -(E(HOMO) + E(LUMO)) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = χ² / (2η). This index helps to quantify the electrophilic nature of a molecule. alfa-chemistry.com

Calculating these descriptors for this compound would provide a quantitative scale of its reactivity, allowing for comparison with other related compounds. A higher electrophilicity index would suggest a greater susceptibility to attack by nucleophiles.

Reaction Mechanism Elucidation via Computational Modeling

Elucidating the reaction mechanism for the formation of this compound through computational modeling would typically involve a detailed quantum mechanical study. Such an investigation would map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. Key synthetic routes that could be theoretically modeled include the Reformatsky reaction, involving an α-halo ester and a ketone, or an aldol (B89426) condensation. These computational studies would provide invaluable insights into the step-by-step process of bond formation and breaking. However, specific studies providing this level of detail for this compound are not currently available.

Transition State Characterization

The characterization of transition states is a critical component of understanding a reaction's kinetics. For a reaction yielding this compound, computational methods such as Density Functional Theory (DFT) would be employed to locate the geometry of the high-energy transition state structures along the reaction coordinate. Frequency calculations would then be used to verify these structures, identified by a single imaginary frequency corresponding to the motion along the reaction path. The energy barrier height, determined by the difference in energy between the reactants and the transition state, would be a key parameter derived from this analysis. Without published research, specific geometric parameters, vibrational frequencies, and energy barriers for the transition states involved in the synthesis of this compound cannot be provided.

Reaction Free Energy Calculations

The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG). Calculating the reaction free energy for the formation of this compound would involve computing the electronic energies of the reactants and products, and then applying corrections for zero-point vibrational energy, thermal energy, and entropy. These calculations would provide a thermodynamic profile of the reaction, indicating whether the formation of the product is favorable under standard conditions. Such calculations are crucial for optimizing reaction conditions. As no specific thermodynamic data from computational studies on this compound have been published, a quantitative analysis of the reaction free energy is not possible at this time.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of a molecule over time. For this compound, MD simulations would reveal the accessible conformations of the molecule by solving Newton's equations of motion for the system. This would allow for the characterization of dominant conformations, the dynamics of the isopropyl group's rotation, and the intramolecular hydrogen bonding possibilities involving the hydroxyl group and the ester moieties. Such an analysis would provide a detailed picture of the molecule's flexibility and preferred shapes in different environments. Unfortunately, there are no published molecular dynamics studies focused on this specific molecule.

Derivatization Strategies and Functionalization for Research Purposes

Synthetic Modifications for Targeted Research Applications

The core structure of Dimethyl 2-hydroxy-2-(isopropyl)succinate can be systematically modified to create derivatives for targeted research applications, particularly in the field of mitochondrial dysfunction. Succinate (B1194679) itself is a key metabolite in the tricarboxylic acid (TCA) cycle and a direct substrate for mitochondrial complex II (CII) of the oxidative phosphorylation system. nih.gov However, its dianionic nature at physiological pH limits its ability to cross cell membranes.

Synthetic modification into a cell-permeable prodrug form, such as a dialkyl ester, is a critical strategy to bypass this limitation. nih.govnih.gov By masking the carboxylic acid groups as methyl esters, as in this compound, the molecule's lipophilicity is increased, facilitating its passage across the cell membrane. nih.govplos.org Once inside the cell, the ester groups can be cleaved to release the active succinate moiety.

Research in this area focuses on creating succinate prodrugs to support cellular energy production in cases of mitochondrial complex I (CI) deficiency. nih.gov Studies have shown that cell-permeable succinate prodrugs can successfully bypass inhibited CI, support electron transport, and increase mitochondrial respiration in cellular models of CI dysfunction and acute toxicity. nih.govplos.org Further synthetic modifications could involve altering the alkyl ester groups (e.g., from methyl to ethyl or other chains) or modifying the isopropyl group to fine-tune the compound's permeability, stability, and rate of intracellular hydrolysis.

Conjugation Chemistry and Linker Design (e.g., glucose conjugation)

The bifunctional nature of the parent compound, 2-hydroxy-2-(isopropyl)succinic acid, allows it to be used as a linker in conjugation chemistry to create more complex molecules. A succinate moiety can be used to covalently connect two or more different molecules, such as two distinct therapeutic agents or a drug and a targeting ligand. acs.org

The design of such conjugates often involves forming stable bonds like esters or amides. For example, one carboxylic acid group of a succinate derivative can be attached to a hydroxyl or amino group on a drug, while the other carboxylic acid is available for linking to a second molecule. This creates a tripartite system where the succinate acts as a spacer. orientjchem.org

A key application of this strategy is in the development of multi-action prodrugs. For instance, research has demonstrated the use of a succinate linker to attach the tubulin polymerization inhibitor combretastatin (B1194345) A-4 (CA4) to a platinum(IV) core, creating a single molecule capable of releasing two different anticancer agents. acs.org

Hypothetically, this approach could be extended to glucose conjugation for targeted delivery to cells with high glucose uptake, such as cancer cells. The hydroxyl groups on a glucose molecule could be chemically linked to the carboxylic acid functions of the succinate derivative, creating a conjugate designed to exploit the glucose effect for targeted cellular entry.

Strategies for Analytical Derivatization (e.g., improved volatility, detector response)

For analytical purposes, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS), derivatization is often a necessary step to improve the analyte's properties. researchgate.net Direct analysis of this compound can be challenging due to the polarity imparted by the free hydroxyl group, which can lead to poor peak shape, thermal instability, and low volatility. researchgate.net

Analytical derivatization aims to mask this polar functional group to enhance chromatographic performance and detector response. researchgate.netnih.gov

Common strategies include:

Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS ether is more volatile and thermally stable, making it highly suitable for GC analysis. nih.gov

Acylation: This involves reacting the hydroxyl group with an acylating agent, such as an acyl chloride or a chloroformate, to form an ester. This modification also reduces polarity and increases volatility.

Methoxyamination followed by Silylation: This two-step process is particularly useful for analyzing metabolites. First, methoxyamination converts any carbonyl groups into their methoxime derivatives, preventing enolization. This is followed by silylation of the hydroxyl groups to achieve maximum volatility and stable derivatives for GC-MS analysis. nih.gov

These derivatization methods significantly improve the analytical detection and quantification of the compound in complex biological matrices. nih.gov

Table 1: Analytical Derivatization Strategies

Derivatization Strategy Reagent Example Target Functional Group Purpose
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl (-OH) Increase volatility and thermal stability, reduce polarity. nih.gov
Acylation Acyl chlorides, Chloroformates Hydroxyl (-OH) Reduce polarity, increase volatility. researchgate.net
Methoxyamination + Silylation Methoxyamine HCl, then MSTFA Carbonyl (=O), Hydroxyl (-OH) Prevent enolization of carbonyls, increase volatility and stability of all polar groups. nih.gov

Prodrug Design Principles and In Vitro Activation Mechanisms

This compound itself can be classified as a prodrug. Specifically, it is a "carrier-linked prodrug" where the parent drug (2-hydroxy-2-(isopropyl)succinic acid) is attached to carrier moieties (the two methyl groups) via ester linkages. orientjchem.org The primary principle behind this design is to mask the polar carboxylic acid groups of the active molecule, thereby increasing its lipophilicity and ability to permeate cell membranes. nih.govplos.org

In Vitro Activation: The activation of this type of prodrug occurs through enzymatic hydrolysis. In a laboratory (in vitro) setting, this is typically achieved by introducing esterase enzymes, which are commonly found in plasma and cell extracts. These enzymes catalyze the cleavage of the ester bonds, releasing methanol (B129727) and the active dicarboxylic acid, 2-hydroxy-2-(isopropyl)succinic acid. nih.govorientjchem.org The rate of this hydrolysis can be studied in vitro to predict the prodrug's stability and activation profile.

A more advanced prodrug strategy involves intramolecular cyclization. mdpi.com In a hypothetical design, a drug molecule could be attached to one of the carboxyl groups of the succinate derivative. The strategically placed hydroxyl group on the succinate scaffold could then act as an internal nucleophile. Under specific conditions (e.g., a change in pH or enzymatic action), this hydroxyl group could attack the ester carbonyl, leading to a cyclization-elimination reaction. This process would form a lactone (a cyclic ester) from the carrier moiety and release the active drug. mdpi.com This "cyclization-activated" approach allows for fine-tuning the drug release rate through careful chemical design. mdpi.com

Precursor and Intermediate Applications in Complex Organic Synthesis

Utilization in the Synthesis of Bioactive Molecules

The general class of Meldrum's acid derivatives, to which the precursor of Dimethyl 2-hydroxy-2-(isopropyl)succinate is related, has a recognized role in the synthesis of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com For instance, certain vanillidene Meldrum's acid derivatives have shown notable antimalarial activity. mdpi.com This suggests that derivatives originating from 2-hydroxy-2-(isopropyl)succinic acid could be explored for similar biological potential.

Role in the Preparation of Advanced Organic Materials (e.g., Copolyesters)

In the realm of materials science, diacids and their esters are fundamental components in the production of polyesters and copolyesters. While specific research detailing the use of this compound as a monomer in the synthesis of advanced organic materials is limited, commercial suppliers have listed it in the context of polymers. One supplier notes a "polymer with 1,4-butanediol (B3395766) and hexanedioic acid" in relation to the compound, suggesting its potential application in creating copolyesters. echemi.comechemi.com The hydroxyl group on the succinate (B1194679) backbone could also be exploited to create polymers with tailored properties, such as altered hydrophilicity or sites for post-polymerization modification.

The general principle of creating copolyesters involves the reaction of diols with diacids or their ester derivatives. The incorporation of a monomer like this compound could introduce specific functionalities and potentially influence the material's physical properties, such as its thermal stability, crystallinity, and biodegradability.

Scaffold Design and Analog Development

The core structure of this compound can be envisioned as a scaffold upon which a variety of functional groups can be appended. In drug discovery and medicinal chemistry, a scaffold is a central molecular framework that can be systematically modified to create a library of related compounds, or analogs. These analogs are then screened for biological activity.

Meldrum's acid, a related cyclic dioxycarbonyl compound, is well-established as a versatile starting point for the synthesis of diverse molecular structures with various functional groups. wikipedia.org Its alkylated and acylated products can be further transformed into a range of amide and ester compounds. wikipedia.org This principle of using a central scaffold for the generation of chemical diversity is directly applicable to derivatives of 2-hydroxy-2-(isopropyl)succinic acid. By modifying the hydroxyl group, the ester functionalities, or even the isopropyl group, a multitude of analogs could be synthesized and evaluated for their potential as new therapeutic agents or functional materials.

Applications of Acyl Meldrum's Acid Derivatives as Intermediates

Acyl derivatives of Meldrum's acid are a significant class of intermediates in organic synthesis. researchgate.netiaea.orgresearchgate.net These compounds are typically prepared from Meldrum's acid and a carboxylic acid derivative. researchgate.netresearchgate.net While specific research on the acyl Meldrum's acid derived from 2-hydroxy-2-(isopropyl)succinic acid is not prominent, the general reactivity of acyl Meldrum's acids provides a clear indication of their potential utility.

These derivatives are known to be thermally unstable, and upon heating, they can eliminate acetone (B3395972) and carbon dioxide to generate highly reactive ketene (B1206846) intermediates. researchgate.net These ketenes can then participate in a variety of cycloaddition and acylation reactions, providing access to a wide array of complex molecular structures. Furthermore, the reaction of acyl Meldrum's acids with alcohols or amines can lead to the formation of β-keto esters and amides, which are themselves valuable synthetic intermediates. wikipedia.orgresearchgate.netresearchgate.net The acyl Meldrum's acid derived from 2-hydroxy-2-(isopropyl)succinic acid would carry the unique functionality of the parent acid, allowing for the introduction of the hydroxylated isopropyl succinate motif into more complex molecules.

Enzymatic and Biocatalytic Transformations of Hydroxysuccinate Esters

Biocatalytic Synthesis Routes for Succinate (B1194679) Esters

The biocatalytic synthesis of succinate esters can be approached through several enzymatic pathways. While specific biocatalytic synthesis routes for Dimethyl 2-hydroxy-2-(isopropyl)succinate are not extensively documented in publicly available literature, general strategies for analogous compounds involve enzyme-catalyzed esterification or transesterification. nih.gov Lipases and esterases are the most common enzymes employed for these reactions. For instance, immobilized lipase (B570770) B from Candida antarctica (CAL-B) is a versatile and robust catalyst for the esterification of various carboxylic acids and alcohols to produce esters. nih.govresearchgate.net

The synthesis of a hydroxysuccinate ester like this compound would likely involve the enzymatic reaction between 2-hydroxy-2-(isopropyl)succinic acid and methanol (B129727). Alternatively, a transesterification reaction could be employed using a different alkyl ester of the acid in the presence of methanol. The choice of enzyme, solvent, and reaction conditions is critical to achieving high conversion and yield. unipd.it

Table 1: Representative Enzymes in Succinate Ester Synthesis

Enzyme Source Organism Typical Reaction Reference
Lipase B Candida antarctica Esterification, Transesterification nih.govresearchgate.net
Feruloyl Esterase Aspergillus niger Esterification of hydroxycinnamic acids nih.gov

Enzyme-Mediated Ester Hydrolysis and Formation

Enzyme-mediated hydrolysis is the reverse of esterification and is a key reaction in both synthetic and metabolic contexts. Esterases and lipases can catalyze the hydrolysis of diesters like this compound. This process can be highly selective, for instance, leading to the hydrolysis of only one of the two ester groups to yield a monoester. Such chemo- and regioselective hydrolysis is valuable for producing chiral building blocks. rsc.orgiupac.org

The formation of esters, as discussed in the previous section, is typically achieved through esterification or transesterification reactions catalyzed by enzymes like lipases in non-aqueous or low-water media to shift the equilibrium towards synthesis. nih.gov The use of activated esters, such as N-hydroxysuccinimide (NHS) esters, can also facilitate the formation of amide or ester bonds under mild conditions, a strategy widely used in bioconjugation and peptide synthesis. researchgate.netresearchgate.netnih.govorganic-chemistry.org

In a study on the hydrolysis of homologous esters, it was found that the rate of enzymatic hydrolysis can be influenced by the structure of the ester, with different enzymes showing varying substrate specificities. nih.gov For this compound, a detailed study would be required to identify the most effective enzyme for either its selective hydrolysis or its formation.

Stereoselective Enzymatic Reactions

The presence of a chiral center at the C2 position of this compound makes stereoselective enzymatic reactions particularly relevant. Enzymes are renowned for their ability to distinguish between enantiomers, making them ideal catalysts for the synthesis of enantiomerically pure compounds. researchgate.net

Strategies for achieving stereoselectivity include:

Kinetic Resolution: An enzyme selectively transforms one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase could selectively hydrolyze the (R)- or (S)-enantiomer of racemic this compound, allowing for the separation of the resulting monoester and the unreacted diester. unipd.it

Asymmetric Synthesis: A prochiral substrate is converted into a chiral product. While this compound itself is chiral, enzymes could be used to synthesize it from a prochiral precursor with high enantioselectivity. iupac.org

Deracemization: A racemic mixture is converted into a single enantiomer, achieving a theoretical yield of 100%. This often involves a combination of a stereoselective enzyme and a racemization catalyst. unipd.it

Lipase B from Candida antarctica (CAL-B) and lipases from Pseudomonas cepacia have demonstrated excellent enantioselectivity in the resolution of a wide range of chiral alcohols and esters. researchgate.netunipd.it

Table 2: Examples of Stereoselective Enzymatic Reactions on Esters

Enzyme Reaction Type Substrate Class Outcome Reference
Saccharomyces cerevisiae Bioreduction α-oxo esters High enantiomeric excess of α-hydroxy esters researchgate.net
Candida antarctica Lipase B Kinetic Resolution Racemic alcohols/esters High enantioselectivity unipd.itnih.gov

Microbial Transformations and Pathway Elucidation

Microbial transformations utilize whole cells, which contain a multitude of enzymes capable of performing complex reaction cascades. Microorganisms can be engineered or selected for their ability to produce or modify specific compounds like succinate derivatives. The metabolic pathways within these organisms are intricate networks of enzymatic reactions. nih.gov

For a compound like this compound, microbial transformation could potentially lead to its degradation or conversion into other valuable chemicals. For instance, esterase activity within the microbe could first hydrolyze the ester bonds. The resulting 2-hydroxy-2-(isopropyl)succinic acid could then enter central metabolic pathways. Succinate itself is a key intermediate in the citric acid (TCA) cycle in many organisms. nih.govresearchgate.net

Elucidating the metabolic pathway for the transformation of a novel compound involves identifying the enzymes and genetic machinery responsible. This is often achieved through a combination of techniques, including genomics, proteomics, and metabolomics, to analyze the changes in a microorganism when it is exposed to the compound. While specific pathways for this compound are not described, the general pathways for succinate metabolism are well-established and would provide a starting point for such an investigation. nih.gov

Enzyme Engineering and Directed Evolution for Specific Transformations

While naturally occurring enzymes may possess some activity towards a target substrate like this compound, their performance is often not optimal for industrial applications. Enzyme engineering and directed evolution are powerful techniques used to improve enzyme properties such as activity, stability, and selectivity. inrs.canih.gov

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis or gene recombination, followed by a high-throughput screening or selection process to identify mutants with the desired improvements. researchgate.netnobelprize.org This iterative process can lead to enzymes that are highly specialized for a particular reaction. For example, an esterase could be evolved to have enhanced stereoselectivity for the hydrolysis of one enantiomer of this compound. ethz.ch

Computational design can also be used to engineer enzymes with novel functions or improved characteristics, sometimes in conjunction with directed evolution. ethz.ch These approaches have been successfully applied to a wide range of enzymes, demonstrating their potential to create biocatalysts tailored for specific chemical transformations. inrs.canobelprize.org

Enzymatic Interaction Mechanisms with Succinate Derivatives

Understanding the mechanism of interaction between an enzyme and its substrate is fundamental to explaining its catalytic activity and for designing more efficient enzymes. For succinate derivatives, a wealth of information is available from studies on enzymes of the citric acid cycle, such as succinate dehydrogenase and succinyl-CoA synthetase. researchgate.netnih.govnih.gov

The binding of a substrate like a succinate derivative to the active site of an enzyme is a highly specific process. It involves a precise arrangement of amino acid residues that interact with the functional groups of the substrate through hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov In the case of succinate dehydrogenase, the active site is shaped to accommodate the dicarboxylate structure of succinate. nih.gov

For an enzyme to act on this compound, its active site would need to accommodate the isopropyl group and the methyl ester functionalities. The hydroxyl group could also play a crucial role in binding and catalysis. Inhibitors that mimic the structure of the substrate are often used to probe the active site and understand the binding mechanism. For instance, malonate, a structural analog of succinate, is a classic competitive inhibitor of succinate dehydrogenase. patsnap.com The study of how enzymes interact with various succinate analogs provides insights into their substrate specificity and catalytic mechanism. researchgate.net

Sustainable Chemistry Approaches in Synthesis and Transformations

Atom Economy and E-Factor Analysis in Synthetic Routes

A critical evaluation of the sustainability of any synthesis route for Dimethyl 2-hydroxy-2-(isopropyl)succinate would involve calculating its atom economy and E-factor. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by determining the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%. The E-factor (Environmental Factor), developed by Roger Sheldon, provides a broader measure of the waste generated, representing the total mass of waste produced per unit mass of product. A lower E-factor signifies a more environmentally friendly process.

To conduct this analysis, detailed information on the specific synthetic pathways to this compound would be required. For instance, a common theoretical route could be the esterification of 2-hydroxy-2-(isopropyl)succinic acid with methanol (B129727). The atom economy calculation would consider the molecular weights of the reactants and the final product. The E-factor calculation would additionally require data on the mass of all other materials used in the process, including solvents, catalysts, and reagents, as well as the mass of all waste generated. Without specific, documented synthetic procedures, a quantitative analysis remains theoretical.

Sustainable Solvent Selection and Solvent-Free Processes

Supercritical Fluids and Ionic Liquids as Solvents

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), and ionic liquids are considered advanced, greener solvent alternatives. Supercritical CO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be easily removed and recycled by depressurization. Ionic liquids are salts with low melting points that are often non-volatile and have high thermal stability, which can reduce air pollution. Research into the applicability of these solvent systems for the synthesis of this compound would be a valuable contribution to its sustainable production.

Water as a Green Reaction Medium

Water is often lauded as the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. However, its use in organic synthesis can be limited by the poor solubility of non-polar reactants. For the synthesis of a polar compound like this compound, water could potentially be a suitable medium, especially if the starting materials exhibit some water solubility. Further research would be needed to determine the feasibility and efficiency of aqueous synthetic routes.

Design of Catalytic Systems for Reduced Waste

Catalysis is a cornerstone of green chemistry. Catalysts, by definition, increase the rate of a reaction without being consumed, and they can be used in small amounts and often recycled. The use of catalysts can lead to higher selectivity, reducing the formation of byproducts and thus minimizing waste. For the synthesis of this compound, the development of heterogeneous catalysts would be particularly advantageous. Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product and allows for easier recycling. This would be a significant improvement over stoichiometric reagents, which are consumed in the reaction and generate more waste.

Renewable Feedstocks and Bio-based Chemical Production

The transition from fossil fuel-based feedstocks to renewable, bio-based resources is a fundamental goal of sustainable chemistry. The molecular structure of this compound suggests potential bio-based production routes. Succinic acid, a key precursor, is already produced industrially through the fermentation of sugars. Isopropanol can also be produced from biomass. Investigating enzymatic or microbial pathways to synthesize the target molecule directly or to create its immediate precursors from renewable feedstocks would be a significant step towards a more sustainable production process.

Energy Efficiency in Chemical Transformations (e.g., Microwave and Ultrasound)

Reducing energy consumption is another critical aspect of green chemistry. Alternative energy sources like microwave irradiation and ultrasound can often accelerate chemical reactions, leading to shorter reaction times and potentially lower energy usage compared to conventional heating methods. Microwave heating provides rapid and uniform heating of the reaction mixture, while ultrasound (sonochemistry) can enhance mass transfer and reaction rates through acoustic cavitation. The application of these energy-efficient technologies to the synthesis of this compound could offer significant environmental and economic benefits. However, specific studies applying these techniques to this compound's synthesis are not currently available.

Development of Inherently Safer Chemical Processes

The concept of inherently safer design (ISD) in chemical processes focuses on eliminating or reducing hazards at their source, rather than relying on engineered safety systems or procedural controls. icheme.orgassp.org This approach is a cornerstone of green chemistry, aiming to create processes that are less prone to accidents, such as releases, explosions, and fires. psu.edudoi.org The core principles of ISD—minimization, substitution, moderation, and simplification—can be theoretically applied to the synthesis of this compound to enhance its safety profile. doi.orgaiche.org

A plausible, though not explicitly documented, synthetic route to this compound could involve a Grignard reaction between dimethyl oxalate (B1200264) and an isopropylmagnesium halide, or a Reformatsky-type reaction. Such reactions, while versatile, often involve hazardous reagents and solvents. Implementing ISD would involve a critical evaluation of each component and condition of a hypothetical synthesis.

Minimization: This principle advocates for reducing the quantities of hazardous materials used and stored. assp.org In a potential synthesis, this would mean using just-in-time generation of the Grignard reagent or operating in a continuous flow reactor. Flow chemistry, in particular, offers significant safety advantages by minimizing the volume of reactive intermediates at any given moment, thus reducing the potential severity of a runaway reaction.

Substitution: A key aspect of ISD is the replacement of hazardous substances with less dangerous alternatives. doi.org This includes both reagents and auxiliary substances like solvents. shaalaa.comnih.gov Traditional ethereal solvents used in Grignard reactions, such as diethyl ether or tetrahydrofuran (B95107) (THF), are highly flammable and can form explosive peroxides. An inherently safer approach would involve substituting these with higher-boiling point ethers or alternative "green" solvents that are less volatile and toxic. thecalculatedchemist.comwordpress.com For example, the use of toluene, while still flammable, can sometimes prevent a reaction from reaching a hazardous runaway temperature due to its higher boiling point. icheme.org

Moderation: This principle involves using less hazardous conditions, such as lower temperatures and pressures. doi.org Many organometallic reactions are highly exothermic. Conducting the synthesis at cryogenic temperatures, when feasible, can significantly slow the reaction rate and allow for better thermal control, preventing dangerous temperature and pressure buildups. The use of catalysts, as opposed to stoichiometric reagents, can also allow for milder reaction conditions. edu.krdmonash.edu For instance, developing a catalytic method for the addition of an isopropyl nucleophile to a succinate (B1194679) derivative could avoid the use of highly reactive and pyrophoric Grignard reagents. researchgate.net

Simplification: Simplifying processes and equipment can reduce the opportunities for human error and equipment failure. aiche.org Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can eliminate hazardous intermediate isolation and purification steps. This reduces handling of potentially unstable compounds and minimizes waste generation. psu.edu

The following table illustrates how these principles could be applied to a hypothetical synthesis of this compound.

ISD Principle Traditional Approach (Hypothetical) Inherently Safer Approach (Proposed) Safety & Sustainability Benefit
Substitution Diethyl ether or THF as solvent.2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).Lower volatility, higher flash point, reduced peroxide formation tendency.
Moderation Reaction at reflux temperature of the solvent.Cryogenic temperature control (-78 °C to 0 °C).Prevents thermal runaway, increases selectivity, reduces byproduct formation.
Minimization Large-scale batch production.Continuous flow microreactor synthesis.Small reaction volumes drastically reduce the impact of potential explosions or spills.
Simplification Multi-step synthesis with isolation of intermediates.One-pot catalytic reaction.Reduces handling of hazardous materials and minimizes waste streams.

This table is illustrative and based on general chemical principles, not on specific documented synthesis for the target compound.

Another critical aspect of developing safer processes is the principle of "atom economy," which seeks to maximize the incorporation of all materials used in the process into the final product. monash.eduwikipedia.org Reactions with poor atom economy generate significant waste, which can be hazardous and requires disposal, posing further risks. monash.edu For example, a Wittig reaction, if used in a potential transformation, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. In contrast, a catalytic cross-coupling reaction would represent a much more atom-economical and inherently safer alternative. labmanager.com

By systematically applying the principles of inherently safer design, it is possible to envision a manufacturing process for this compound that is not only economically viable but also demonstrates a commitment to the safety of workers and the protection of the environment. This proactive approach to hazard reduction is a fundamental tenet of modern, sustainable chemical synthesis. rsc.org

Q & A

Q. How does the isopropyl substituent affect the compound’s solubility compared to methyl or ethyl esters?

  • Methodological Answer : Measure partition coefficients (logP) using shake-flask methods (octanol/water). The isopropyl group increases hydrophobicity (logP ~1.8 vs. ~0.5 for dimethyl succinate) . Molecular dynamics (MD) simulations (GROMACS) correlate branching with reduced aqueous solubility due to steric hindrance.

Q. What strategies resolve contradictions in reaction yields when using heterogeneous vs. homogeneous catalysts for esterification?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize variables (catalyst loading, temperature). For example, Amberlyst-15 (heterogeneous) may show lower yields (70–75%) vs. H2 _2SO4_4 (homogeneous, 85–90%) due to diffusion limitations. Statistical analysis (ANOVA) identifies significant factors (p < 0.05), while GC-MS monitors byproduct formation.

Q. How can hydrolysis kinetics of this compound under varying pH conditions be mechanistically modeled?

  • Methodological Answer : Conduct pseudo-first-order kinetic studies at pH 2–12 (buffered solutions). Monitor ester degradation via HPLC (C18 column, 0.1% H3 _3PO4_4/acetonitrile). Fit data to the Eyring equation to determine activation parameters (ΔH^‡, ΔS^‡). Acidic conditions favor protonation of the ester carbonyl, accelerating hydrolysis .

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